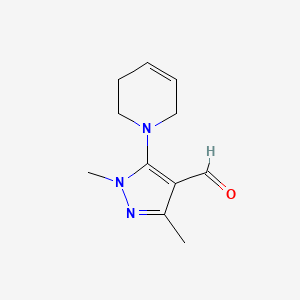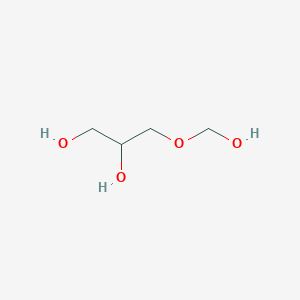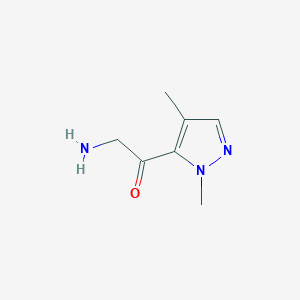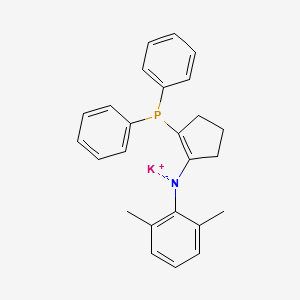
potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide is a complex organophosphorus compound It features a potassium cation coordinated to an amide anion, which is further substituted with a 2,6-dimethylphenyl group and a 2-(diphenylphosphino)cyclopent-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide typically involves the reaction of 2,6-dimethylphenylamine with a cyclopent-1-en-1-yl derivative in the presence of a diphenylphosphine reagent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The potassium cation is introduced through the use of potassium tert-butoxide or potassium hydride as a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted amides.
Aplicaciones Científicas De Investigación
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
Mecanismo De Acción
The mechanism by which potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide exerts its effects involves coordination to metal centers in catalytic processes. The diphenylphosphino group acts as a strong electron-donating ligand, stabilizing the metal center and facilitating various catalytic cycles. The amide group can also participate in hydrogen bonding and other interactions, influencing the overall reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide: is similar to other organophosphorus compounds such as:
Uniqueness
What sets this compound apart is its unique combination of a cyclopent-1-en-1-yl group and a diphenylphosphino group, providing distinct steric and electronic properties. This makes it particularly effective in specific catalytic applications where traditional phosphine ligands may not perform as well.
Propiedades
Fórmula molecular |
C25H25KNP |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
potassium;(2,6-dimethylphenyl)-(2-diphenylphosphanylcyclopenten-1-yl)azanide |
InChI |
InChI=1S/C25H25NP.K/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22;/h3-9,11-16H,10,17-18H2,1-2H3;/q-1;+1 |
Clave InChI |
FRPYRVZENYZXFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)[N-]C2=C(CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


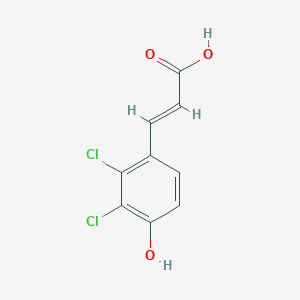
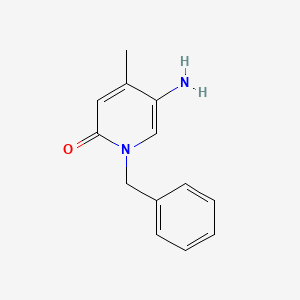
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)


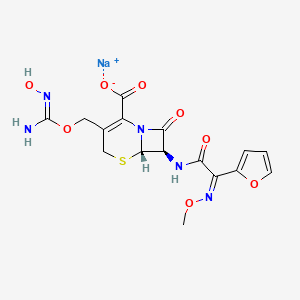
![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)
